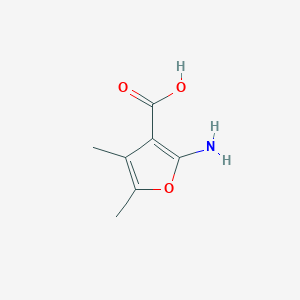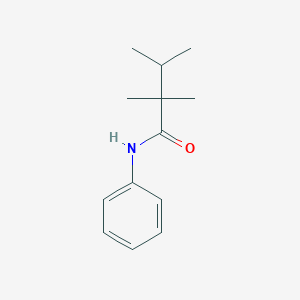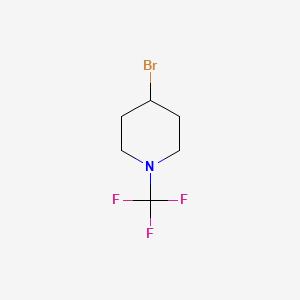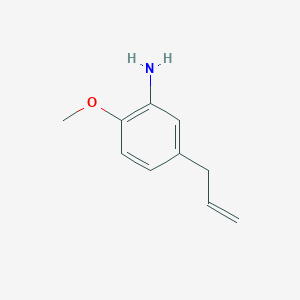
1-Bromoundecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromoundecan-2-one is an organic compound with the molecular formula C11H21BrO It is a brominated ketone, where the bromine atom is attached to the first carbon of an undecane chain, and the carbonyl group is attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromoundecan-2-one can be synthesized through several methods. One common method involves the bromination of undecane-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors. The process would include the careful handling of bromine and the use of efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromoundecan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Reduction: The major product is 1-undecanol.
Oxidation: Products include 1-bromoundecanoic acid and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Bromoundecan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Bromoundecan-2-one involves its reactivity due to the presence of both the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic attack, while the carbonyl group can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
1-Bromoundecane: Similar in structure but lacks the carbonyl group, making it less reactive in certain types of reactions.
2-Bromoundecane: The bromine atom is attached to the second carbon, altering its reactivity and the types of reactions it undergoes.
1-Chloroundecan-2-one: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and physical properties.
Uniqueness: 1-Bromoundecan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications.
Propiedades
Número CAS |
73121-60-5 |
|---|---|
Fórmula molecular |
C11H21BrO |
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
1-bromoundecan-2-one |
InChI |
InChI=1S/C11H21BrO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h2-10H2,1H3 |
Clave InChI |
YPTRCDNVOOUYER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


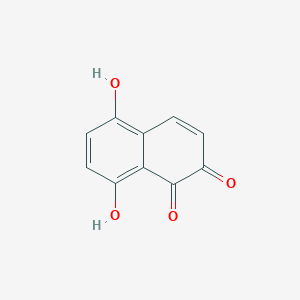
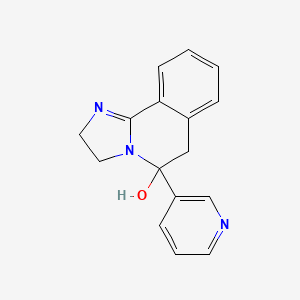

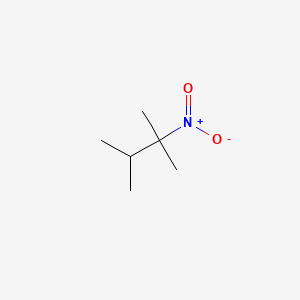
![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)
